4-((2-(Piperidin-1-yl)ethyl)thio)aniline
CAS No.: 1095603-02-3
Cat. No.: VC3355764
Molecular Formula: C13H20N2S
Molecular Weight: 236.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1095603-02-3 |
|---|---|
| Molecular Formula | C13H20N2S |
| Molecular Weight | 236.38 g/mol |
| IUPAC Name | 4-(2-piperidin-1-ylethylsulfanyl)aniline |
| Standard InChI | InChI=1S/C13H20N2S/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2 |
| Standard InChI Key | RYZNODQGFOSTBY-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CCSC2=CC=C(C=C2)N |
| Canonical SMILES | C1CCN(CC1)CCSC2=CC=C(C=C2)N |
Introduction
4-((2-(Piperidin-1-yl)ethyl)thio)aniline is an organic compound characterized by its aromatic amine group and a sulfur-linked piperidine moiety. This compound belongs to the class of thioanilines, which are known for their versatility in chemical synthesis and potential biological activities.
The molecular structure of 4-((2-(Piperidin-1-yl)ethyl)thio)aniline consists of:
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A benzene ring substituted with an amino group (-NH₂).
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A thioether linkage (-S-) connecting the benzene ring to a piperidine group via a two-carbon ethyl chain.
Synthesis Methods
The synthesis of 4-((2-(Piperidin-1-yl)ethyl)thio)aniline can be achieved through nucleophilic substitution reactions, where a thiol group reacts with a halogenated precursor. Below is a general synthesis route:
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Starting Materials:
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4-chloroaniline or 4-bromoaniline.
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Piperidine.
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Ethylene sulfide or ethylene dibromide.
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Reaction Steps:
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The halogenated aniline undergoes substitution with ethylene sulfide to introduce the thioether linkage.
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The resulting intermediate reacts with piperidine under basic conditions to complete the structure.
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This reaction typically requires mild heating and the presence of a base (e.g., potassium carbonate or sodium hydroxide).
Potential Applications
The compound's structure suggests diverse applications due to its functional groups and molecular framework:
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Pharmaceutical Research:
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Compounds containing piperidine and aromatic amines often exhibit bioactivity, including antimicrobial, antiviral, or anticancer properties.
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The thioether linkage may enhance lipophilicity, aiding in membrane permeability for drug candidates.
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Material Science:
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Derivatives of thioanilines can be used as intermediates in the synthesis of polymers or advanced materials with specific electronic properties.
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Chemical Intermediates:
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The compound could serve as a precursor for synthesizing more complex molecules, particularly in heterocyclic chemistry.
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Analytical Data
To confirm the identity and purity of the compound, analytical techniques such as NMR spectroscopy, mass spectrometry (MS), and IR spectroscopy are utilized:
| Technique | Key Features Observed |
|---|---|
| NMR (¹H and ¹³C) | Signals corresponding to aromatic protons, aliphatic chains, and piperidine protons |
| Mass Spectrometry | Molecular ion peak at m/z = 236 confirming molecular weight |
| IR Spectroscopy | Peaks for N-H stretching (~3300 cm⁻¹), C-S stretching (~700 cm⁻¹), and aromatic C-H bonds |
Safety Considerations
As with many aromatic amines, safety precautions should be taken when handling this compound:
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Potential toxicity: Aromatic amines can be harmful if inhaled or absorbed through the skin.
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Proper storage: Store in a cool, dry place away from oxidizing agents.
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Use personal protective equipment (PPE), including gloves and goggles.
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